3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one 3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 120914-19-4
VCID: VC0429495
InChI: InChI=1S/C15H10ClNO3S/c16-10-5-7-11(8-6-10)20-9-14(18)17-12-3-1-2-4-13(12)21-15(17)19/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N(C(=O)S2)C(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C15H10ClNO3S
Molecular Weight: 319.8g/mol

3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one

CAS No.: 120914-19-4

Main Products

VCID: VC0429495

Molecular Formula: C15H10ClNO3S

Molecular Weight: 319.8g/mol

3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one - 120914-19-4

CAS No. 120914-19-4
Product Name 3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one
Molecular Formula C15H10ClNO3S
Molecular Weight 319.8g/mol
IUPAC Name 3-[2-(4-chlorophenoxy)acetyl]-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C15H10ClNO3S/c16-10-5-7-11(8-6-10)20-9-14(18)17-12-3-1-2-4-13(12)21-15(17)19/h1-8H,9H2
Standard InChIKey PHKZIWIWTNIDLG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)S2)C(=O)COC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)S2)C(=O)COC3=CC=C(C=C3)Cl
PubChem Compound 2754644
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator